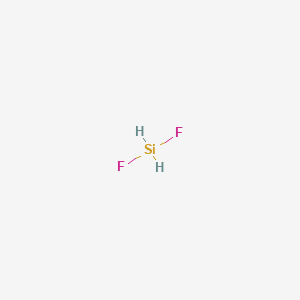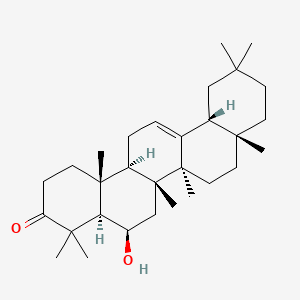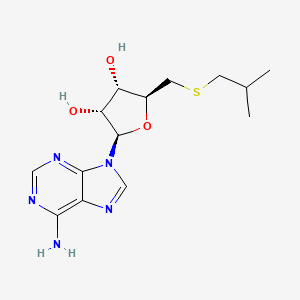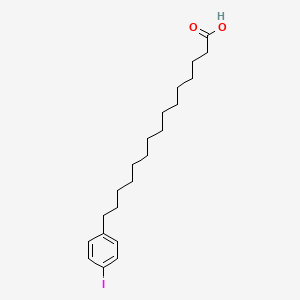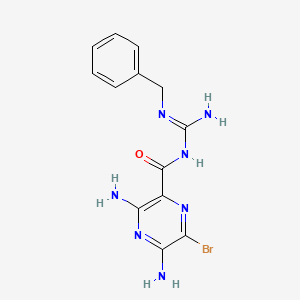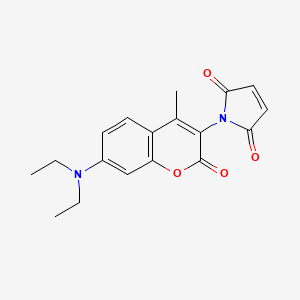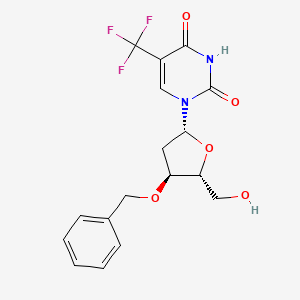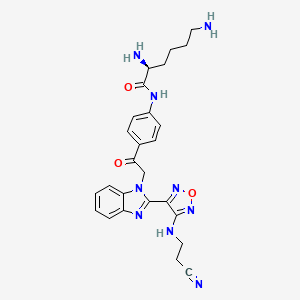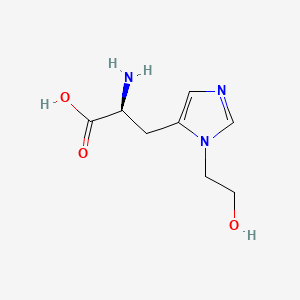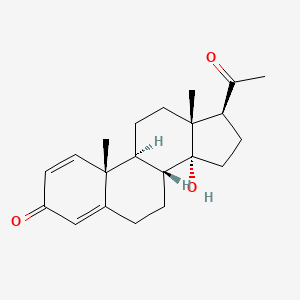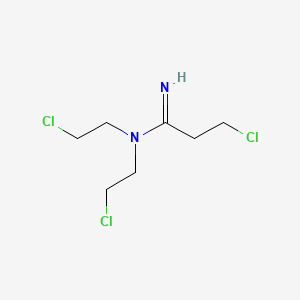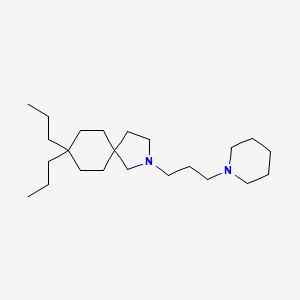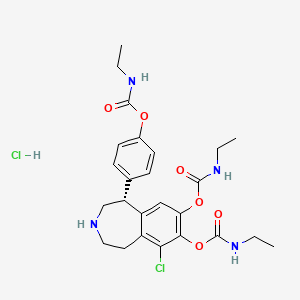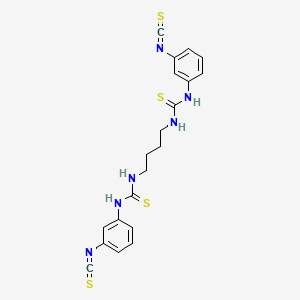
MRK-560
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MRK-560 是一种γ-分泌酶的选择性抑制剂,γ-分泌酶在淀粉样前体蛋白的蛋白水解裂解中起着至关重要的作用。 该化合物对 presenilin 1 异构体表现出比 presenilin 2 异构体更高的效力,使其成为治疗阿尔茨海默病的重要候选药物 .
科学研究应用
MRK-560 在科学研究中具有广泛的应用:
化学: 用作研究γ-分泌酶抑制及其对淀粉样前体蛋白加工的影响的工具。
生物学: 有助于理解γ-分泌酶在细胞过程中的作用及其对各种信号通路的影响。
医学: 研究其通过减少淀粉样斑块形成来治疗阿尔茨海默病的潜在治疗作用。
作用机制
MRK-560 通过选择性抑制γ-分泌酶发挥作用。这种抑制阻止了淀粉样前体蛋白的裂解,从而减少了淀粉样β肽的产生。该化合物对 presenilin 1 异构体表现出强烈的偏好,presenilin 1 异构体是γ-分泌酶复合物的关键成分。 这种选择性抑制有助于最大程度地减少与非选择性γ-分泌酶抑制剂相关的副作用 .
类似化合物:
Semagacestat: 另一种γ-分泌酶抑制剂,但 presenilin 1 和 presenilin 2 之间的选择性较低。
Avagacestat: 类似于 this compound,但具有不同的药代动力学性质。
LY-450139: 一种γ-分泌酶抑制剂,具有更广泛的活性范围。
This compound 的独特性:
选择性: this compound 对 presenilin 1 比 presenilin 2 具有更高的选择性,从而降低了与 Notch 信号相关的副作用的风险。
生化分析
Biochemical Properties
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide plays a crucial role in biochemical reactions by inhibiting the γ-secretase enzyme. This inhibition prevents the cleavage of APP, thereby reducing the production of Aβ peptides. The compound interacts with the γ-secretase complex, which consists of presenilin, nicastrin, APH-1, and PEN-2 proteins. The nature of these interactions involves binding to the active site of presenilin, the catalytic subunit of γ-secretase, thereby blocking its enzymatic activity .
Cellular Effects
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide has profound effects on various types of cells and cellular processes. In neuronal cells, the compound reduces the accumulation of Aβ plaques, which are toxic to neurons and contribute to neurodegeneration. By inhibiting γ-secretase, the compound influences cell signaling pathways, particularly those involving Notch receptors, which are also substrates of γ-secretase. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and survival .
Molecular Mechanism
The molecular mechanism of action of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide involves its binding to the active site of presenilin within the γ-secretase complex. This binding inhibits the proteolytic cleavage of APP, thereby reducing the production of Aβ peptides. Additionally, the compound may also affect the processing of other γ-secretase substrates, such as Notch receptors, leading to altered cell signaling and gene expression. The inhibition of γ-secretase by this compound is highly specific, allowing for a therapeutic window where Aβ production is reduced without significant off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods. Long-term studies in vitro and in vivo have shown that chronic treatment with the compound leads to sustained reductions in Aβ levels and plaque deposition. The compound’s stability and degradation in biological systems can influence its long-term efficacy and safety .
Dosage Effects in Animal Models
The effects of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively reduces Aβ production without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including gastrointestinal disturbances and immunosuppression, due to its impact on Notch signaling. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without toxicity .
Metabolic Pathways
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and excretion. The interactions with these enzymes can affect the compound’s metabolic flux and the levels of its metabolites. Understanding these pathways is crucial for optimizing the compound’s pharmacokinetics and minimizing potential drug-drug interactions .
Transport and Distribution
The transport and distribution of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound is capable of crossing the blood-brain barrier, allowing it to exert its effects in the central nervous system. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins, which determine its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide is critical for its activity and function. The compound is primarily localized to the endoplasmic reticulum and Golgi apparatus, where γ-secretase is active. Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its inhibitory effects on γ-secretase and reducing Aβ production .
准备方法
合成路线和反应条件: MRK-560 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:
- 环己烷核的形成。
- 磺酰基的引入。
- 二氟苯基和氯苯基的加成。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
- 优化反应条件以最大限度地提高产率。
- 使用高纯度试剂以确保最终产品的质量。
- 实施纯化技术,如重结晶和色谱法 .
化学反应分析
反应类型: MRK-560 经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜和砜。
还原: 还原反应可以将磺酰基转化为硫醚。
取代: 苯环可以发生各种取代反应。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 卤化和硝化反应很常见,使用溴和硝酸等试剂。
主要产品:
- 氧化产物包括亚砜和砜。
- 还原产物包括硫醚。
- 取代反应产生卤化和硝化衍生物 .
相似化合物的比较
Semagacestat: Another gamma-secretase inhibitor but with less selectivity between presenilin 1 and presenilin 2.
Avagacestat: Similar to MRK-560 but with different pharmacokinetic properties.
LY-450139: A gamma-secretase inhibitor with a broader range of activity.
Uniqueness of this compound:
Selectivity: this compound has a higher selectivity for presenilin 1 over presenilin 2, which reduces the risk of side effects related to Notch signaling.
Potency: It exhibits higher potency in inhibiting gamma-secretase activity, making it a more effective candidate for therapeutic applications .
属性
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF5NO4S2/c20-12-1-4-15(5-2-12)31(27,28)18(16-11-13(21)3-6-17(16)22)9-7-14(8-10-18)26-32(29,30)19(23,24)25/h1-6,11,14,26H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVWDXOIGQJIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C(F)(F)F)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF5NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)
